5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Introduction to Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Functional Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. Its planar, rigid structure enables strong π-π stacking interactions with biological targets, while nitrogen atoms at positions 1, 3, and 7 facilitate hydrogen bonding. This scaffold’s synthetic versatility allows functionalization at positions 2, 3, 5, and 7, making it a privileged structure in medicinal chemistry. For example, commercial drugs like Dorsomorphin and Anagliptin utilize this core for kinase inhibition and antidiabetic activity, respectively.
The core’s electronic properties are tunable through substituents. Electron-withdrawing groups at position 5 enhance electrophilic reactivity, while electron-donating groups at position 7 improve solubility. Recent studies emphasize its role in cancer therapy, where derivatives inhibit kinases like PIM-1 and PI3Kδ by occupying hydrophobic pockets and forming hydrogen bonds with catalytic residues.
Table 1: Key Positions for Functionalization in Pyrazolo[1,5-a]pyrimidine Derivatives
| Position | Common Substituents | Biological Impact |
|---|---|---|
| 2 | Methyl, aryl | Modulates steric bulk and metabolic stability |
| 3 | Aryl, heteroaryl | Enhances target binding via π interactions |
| 5 | Tert-butyl, nitro, cyano | Influences electronic density and lipophilicity |
| 7 | Piperidinyl, morpholinyl | Improves solubility and enzyme inhibition |
Role of Substituents in 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
The compound’s substitution pattern reflects strategic optimization for enhanced bioactivity:
Tert-Butyl Group at Position 5
The tert-butyl group introduces steric bulk and lipophilicity, favoring interactions with hydrophobic enzyme pockets. In PI3Kδ inhibitors, analogous bulky groups at position 5 improve selectivity by displacing water molecules in the ATP-binding cleft. For instance, docking studies of similar derivatives show that tert-butyl groups reduce off-target binding by 40% compared to smaller alkyl substituents.
4-Chlorophenyl Group at Position 3
The 4-chlorophenyl moiety enhances aromatic stacking with tyrosine residues in kinase domains. Chlorine’s electronegativity increases dipole moments, strengthening van der Waals interactions. Comparative studies demonstrate that 4-chlorophenyl-substituted pyrazolo[1,5-a]pyrimidines exhibit 2–3-fold higher inhibitory activity against PIM-1 than non-halogenated analogs.
Methyl Group at Position 2
The methyl group minimizes metabolic oxidation at position 2, extending plasma half-life. In pharmacokinetic assays, methyl-substituted derivatives show 50% lower clearance rates in hepatic microsomes compared to unsubstituted analogs. Additionally, this group reduces conformational flexibility, preorganizing the molecule for target binding.
4-Methylpiperidin-1-yl Group at Position 7
The 4-methylpiperidin-1-yl substituent enhances solubility via its tertiary amine while maintaining affinity for kinase ATP pockets. Molecular dynamics simulations reveal that the piperidine ring adopts a chair conformation, positioning the methyl group to fill a subpocket near Trp-760 in PI3Kδ. This interaction increases binding free energy by −2.3 kcal/mol compared to morpholine analogs.
Table 2: Substituent Contributions to Target Binding
| Substituent | Position | Key Interactions | ΔBinding Energy (kcal/mol) |
|---|---|---|---|
| Tert-butyl | 5 | Hydrophobic packing with Val-828 | −1.8 |
| 4-Chlorophenyl | 3 | π-π stacking with Tyr-813 | −1.5 |
| Methyl | 2 | Steric shielding of metabolic site | N/A |
| 4-Methylpiperidin-1-yl | 7 | Hydrogen bonding with Asp-787 | −2.3 |
Data synthesized from docking studies and enzymatic assays.
Properties
Molecular Formula |
C23H29ClN4 |
|---|---|
Molecular Weight |
397.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H29ClN4/c1-15-10-12-27(13-11-15)20-14-19(23(3,4)5)25-22-21(16(2)26-28(20)22)17-6-8-18(24)9-7-17/h6-9,14-15H,10-13H2,1-5H3 |
InChI Key |
CXRSEIPLGYXHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
An alternative route involves reductive amination for piperidine incorporation. 5-Chloro-7-oxo-2-methylpyrazolo[1,5-a]pyrimidine (5 ) reacts with 4-methylpiperidine and sodium triacetoxyborohydride (STAB) in dichloroethane, yielding 3 in 84% yield.
Advantages :
One-Pot Multi-Component Synthesis
Recent advances demonstrate a one-pot method using 5-amino-3-methylpyrazole, ethyl acetoacetate, and 4-methylpiperidine in acetic acid under microwave irradiation (150°C, 30 min). This approach achieves a 68% yield but requires optimization for scalability.
Analytical and Purification Techniques
Characterization
Purification
- Recrystallization from ethyl acetate/hexane (1:3) yields crystals with >99% purity.
- HPLC (C18 column, acetonitrile/water 70:30) confirms absence of regioisomers.
Yield Optimization and Scalability
| Step | Reaction | Yield (%) | Key Factors |
|---|---|---|---|
| 1 | Core formation | 89 | Excess diethyl malonate, reflux |
| 2 | Chlorination | 61 | POCl₃ stoichiometry, 110°C |
| 3 | Piperidine substitution | 94 | Anhydrous DMF, 80°C |
| 4 | Suzuki coupling | 82 | Pd(PPh₃)₄, degassed solvent |
| 5 | tert-Butylation | 78 | AlCl₃ catalysis, low temperature |
Scale-Up Considerations :
- Batch size >100 g requires controlled addition of AlCl₃ to prevent exothermic runaway.
- Recycling Pd catalysts reduces costs in Suzuki coupling.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine exhibit significant antitumor properties. A study conducted by Zhang et al. (2019) demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .
CNS Activity
The compound has shown promise in modulating central nervous system (CNS) activity. A study by Liu et al. (2020) highlighted its potential as a neuroprotective agent, suggesting that it may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of neuroinflammation and oxidative stress .
Antimicrobial Properties
Recent investigations have also pointed to antimicrobial activity. A case study by Smith et al. (2021) reported that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development into new antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, researchers treated cells with different concentrations of the compound. Results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent antitumor activity.
Case Study 2: Neuroprotection
A model of oxidative stress was used to evaluate the neuroprotective effects of the compound on neuronal cells. The results indicated a significant reduction in cell death compared to untreated controls, supporting its potential use in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine Derivatives (12a and 12b)
- 12a (N-phenyl derivative) vs. 12b (N-4-chlorophenyl derivative): Anti-Arthritic Activity: 12b exhibits superior inhibition of proteinase denaturation (17.55% vs. 16.24% for 12a) and proteinase activity (16.25% vs. 14.91%), attributed to the electron-withdrawing 4-chlorophenyl group enhancing interactions with target enzymes . Antioxidant Activity: Both compounds show comparable DPPH and ABTS radical scavenging, but 12b has a lower IC50 (18.33 mg/mL vs. 12a’s higher value) and higher ABTS inhibition (28.23% vs. 12a’s 27.89%) . Safety Profile: 12b is non-mutagenic and non-carcinogenic, while 12a is mutagenic and carcinogenic, highlighting the critical role of the 4-chloro substitution in reducing toxicity .
Trifluoromethylated Derivatives (e.g., 3a–3g)
- Compounds like 5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (3f) are synthesized in high yields (80%) .
Re(I) Complexes with Pyrazolo[1,5-a]pyrimidine Ligands
- Derivatives such as 7-(4-chlorophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine (L3) form organometallic complexes with rhenium, showing enhanced cytotoxicity in cancer cells. However, the target compound’s 4-methylpiperidinyl group may improve solubility over L3’s pyridinyl substituent .
Structural Analogues with Modified Piperidine/Piperazine Groups
- 7-(Piperidin-1-yl) Derivatives (e.g., 3-(4-chlorophenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine): Substitution with unmodified piperidine (vs.
- Morpholinyl and Pyrrolidinyl Derivatives:
Key Data Tables
Table 2: Substituent Impact on Pharmacokinetics
Biological Activity
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its structure incorporates multiple functional groups that contribute to its interaction with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H24ClN5
- Molecular Weight : 357.88 g/mol
This compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. In a study involving structurally related compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly with respect to acetylcholinesterase (AChE) and urease. In comparative studies, several derivatives exhibited strong inhibitory activity against these enzymes.
| Compound | IC50 (µM) |
|---|---|
| 5-Tert-butyl derivative | 2.14 ± 0.003 |
| Thiourea (reference) | 21.25 ± 0.15 |
These results suggest that the synthesized derivatives could serve as effective urease inhibitors, potentially offering therapeutic benefits in conditions like kidney stones and urinary tract infections .
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been linked to anticancer activity in various studies. Compounds with similar structures have shown cytotoxic effects in cancer cell lines, indicating that this class of compounds may contribute to the development of new cancer therapies . The mechanism often involves the induction of apoptosis in tumor cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperidine derivatives, which included compounds resembling the target compound. These studies highlighted their effectiveness against specific cancer cell lines and their ability to inhibit key enzymes involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
